

Preclinical Efficacy of UT-34: A Technical Overview

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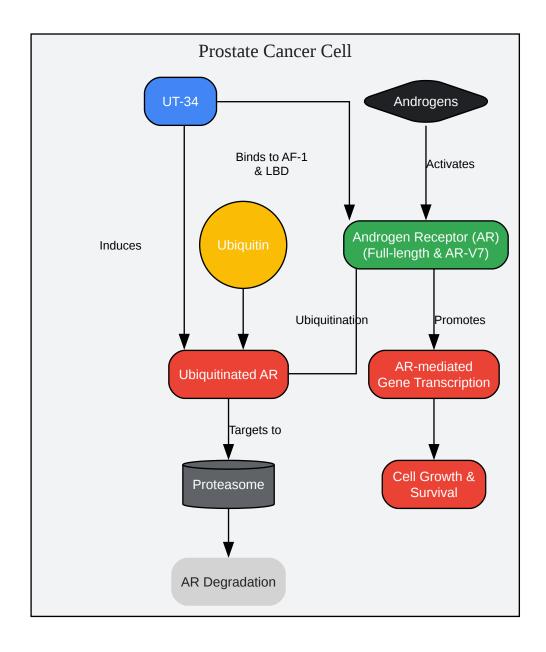
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Compound Name:	UT-34				
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Introduction: **UT-34** is a potent, selective, and orally bioavailable second-generation panandrogen receptor (AR) antagonist and degrader. It represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases resistant to existing therapies like enzalutamide. This document provides a comprehensive overview of the preclinical data supporting the efficacy of **UT-34**, detailing its mechanism of action, quantitative in vitro and in vivo results, and the experimental protocols used to generate these findings.

Mechanism of Action

UT-34 functions as a selective androgen receptor degrader (SARD). Its primary mechanism involves binding to both the ligand-binding domain (LBD) and the N-terminal function-1 (AF-1) domain of the androgen receptor.[1][2] This dual binding induces the degradation of the AR protein through the ubiquitin-proteasome pathway.[1][2] A key advantage of **UT-34** is its ability to effectively degrade both the full-length AR and splice variants, such as AR-V7, which are common sources of resistance to other AR-targeted therapies.[1][3] Preclinical studies have demonstrated that **UT-34** selectively downregulates AR protein levels without affecting other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[1][2]





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Caption: Mechanism of Action of UT-34 in Prostate Cancer Cells.

Quantitative Data Summary

The preclinical efficacy of **UT-34** has been quantified through various in vitro and in vivo assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of UT-34



Assay Type	Target	Cell Line	IC50 Value (nM)	Reference
AR Antagonism	Wild-type AR	-	211.7	[1][2]
AR Antagonism	F876L-mutant AR	-	262.4	[1][2]
AR Antagonism	W741L-mutant AR	-	215.7	[1][2]
AR Antagonism	T877A-mutant AR	-	80.78	[4]

Table 2: In Vitro Cellular Efficacy of UT-34

Cell Line	Treatment	Endpoint	Result	Reference
LNCaP	3-10 μM UT-34 (24 hrs)	Inhibition of PSA & FKBP5 Expression	Dose-dependent inhibition	[1]
LNCaP	100 nM - 10 μM UT-34	Inhibition of Cell Growth	Inhibition starting at 100 nM, max effect at 10 µM	[1][2]
LNCaP	0.1-10 μM UT-34 (24 hrs)	AR Protein Levels	Reduction in AR levels observed at 1000 nM	[1]
ZR-75-1	UT-34	AR Protein Levels	Downregulation of AR	[1]
MDA-MB-453	UT-34	AR vs. GR Protein Levels	Selective downregulation of AR, not GR	[1][2]
LNCaP-ARV7	10 μM UT-34 (24 hrs)	AR & AR-V7 Target Gene Expression	Inhibition of FKBP5 and EDN2 expression	[3]



Table 3: In Vivo Efficacy of UT-34

Animal Model	Treatment Regimen	Endpoint	Result	Reference
NSG Mice	20 mg/kg UT-34 (p.o., daily, 14 days)	Seminal Vesicle Weight	10-20% reduction	[1][2]
NSG Mice	40 mg/kg UT-34 (p.o., daily, 14 days)	Seminal Vesicle Weight	50-60% reduction	[1][2]
Rat	Not specified	Androgen- dependent Tissues	Inhibition of prostate and seminal vesicles	[1]
Mouse	Enzalutamide- resistant CRPC xenografts	Tumor Growth	Inhibition of tumor growth	[1][2]
Immunocompro mised Rats	Not specified	Tumor Volume	Induction of tumor regression	[1][2]

Experimental Protocols

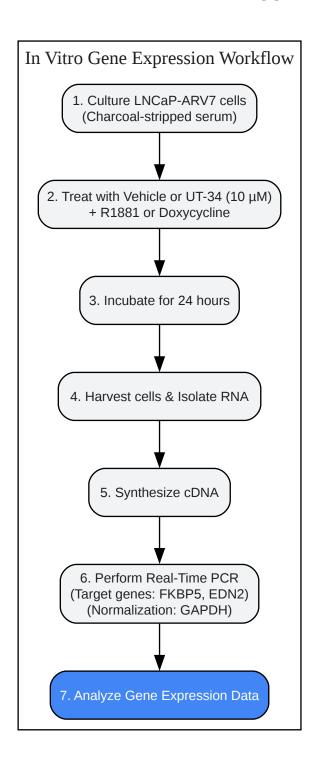
Detailed methodologies for key experiments are provided below.

In Vitro Cell-Based Assays

- Cell Culture: LNCaP prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. For specific assays, cells were cultured in medium containing 1% charcoal-stripped serum for two days prior to treatment to reduce baseline androgen levels.[3][4]
- Western Blot Analysis: Cells were treated with specified concentrations of UT-34 for 24 hours. Following treatment, total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AR and a loading control (e.g., actin). Protein bands were visualized using chemiluminescence.[4]



Gene Expression Analysis (Real-Time PCR): LNCaP-ARV7 cells were maintained in charcoal-stripped serum-containing medium for two days. Cells were then treated with 10 μM UT-34 in the presence of 0.1 nM R1881 (synthetic androgen) or 10 ng/mL doxycycline (to induce AR-V7 expression). After 24 hours, total RNA was isolated, and cDNA was synthesized. Real-time PCR was performed to quantify the expression of AR target genes like FKBP5 and EDN2, with GAPDH used for normalization.[3]





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